molecular formula C11H11ClN2O B2486809 2-Amino-1-quinolin-2-ylethanone;hydrochloride CAS No. 2054-47-9

2-Amino-1-quinolin-2-ylethanone;hydrochloride

Cat. No.: B2486809
CAS No.: 2054-47-9
M. Wt: 222.67
InChI Key: NDVVQELZRFQXRX-UHFFFAOYSA-N
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Description

2-Amino-1-quinolin-2-ylethanone;hydrochloride: is a chemical compound with the CAS Number 2054-47-9. It has a molecular weight of 222.67. The IUPAC name for this compound is 2-amino-1-(quinolin-2-yl)ethan-1-one hydrochloride. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-1-quinolin-2-ylethanone;hydrochloride, can be achieved through various methods. Some common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

    Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, reducing reaction time and energy consumption.

    Solvent-Free Reactions: These reactions are carried out without solvents, minimizing environmental impact.

    Catalyst Recycling: Using recyclable catalysts like clay or ionic liquids to reduce waste and improve sustainability

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-quinolin-2-ylethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

2-Amino-1-quinolin-2-ylethanone;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-quinolin-2-ylethanone;hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to:

    Inhibit DNA Synthesis: By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.

    Interact with Enzymes: Binding to enzymes and inhibiting their activity, which can lead to various biological effects

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.

    Isoquinoline: A structural isomer of quinoline with similar chemical properties.

    Cinchonine: An alkaloid derived from quinoline, used in the treatment of malaria

Uniqueness: 2-Amino-1-quinolin-2-ylethanone;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ketone functional groups make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

2-amino-1-quinolin-2-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVVQELZRFQXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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